An In-depth Technical Guide to p-Coumaroylspermine and its Derivatives: Structure, Biosynthesis, and Therapeutic Potential
An In-depth Technical Guide to p-Coumaroylspermine and its Derivatives: Structure, Biosynthesis, and Therapeutic Potential
Executive Summary
Phenolamides, also known as hydroxycinnamic acid amides (HCAAs), are a diverse class of specialized plant metabolites synthesized by conjugating a hydroxycinnamic acid to a polyamine. Among these, p-coumaroylspermine derivatives represent a sophisticated molecular architecture with significant biological relevance. These compounds play crucial roles in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses. Emerging research has unveiled their considerable pharmacological potential, stemming from their unique ability to interact with key signaling pathways in human cells. This guide provides a comprehensive technical overview of p-coumaroylspermine, focusing on its heavily substituted forms like N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine. We will delve into its chemical structure and properties, elucidate its intricate biosynthetic pathway in plants, detail its mechanisms of action, and provide validated experimental protocols for its study, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
The World of Phenolamides: An Introduction to p-Coumaroylspermine
Phenolamides are a fascinating example of molecular synergy, combining the structural features of two distinct and biologically important classes of molecules: phenylpropanoids and polyamines. The phenylpropanoid component, typically a hydroxycinnamic acid like p-coumaric acid, provides aromaticity and antioxidant potential.[1] The polyamine backbone, such as putrescine, spermidine, or spermine, is a flexible, polycationic chain crucial for cell growth, proliferation, and nucleic acid stabilization.[2]
p-Coumaroylspermine refers to the molecule formed by the amide linkage between p-coumaric acid and the polyamine spermine. In nature, spermine's four nitrogen atoms (two primary, two secondary) can be acylated, leading to a variety of substituted forms. While mono- or di-substituted variants exist, the most complex and often most potent are the fully substituted derivatives, such as N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine. These multi-conjugated molecules exhibit distinct physicochemical properties and biological activities compared to their simpler precursors. This guide will primarily focus on these highly substituted forms, which are increasingly recognized for their significant roles in plant defense and their potential as therapeutic agents.[1]
Chemical Structure and Physicochemical Properties
The defining feature of p-coumaroylspermine derivatives is the covalent attachment of p-coumaroyl groups to the spermine backbone. The number and position of these attachments, along with the cis- or trans-isomerism of the double bond in the coumaroyl moiety, give rise to a family of related structures.
Caption: Chemical Structure of N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine.
Physicochemical Data Summary
The properties of p-coumaroylspermine derivatives are dictated by their constituent parts. The multiple phenolic hydroxyl groups allow for hydrogen bonding, while the long aliphatic chain of spermine provides flexibility. The overall large, complex structure results in relatively low polarity.
| Property | Data (for N¹,N⁵,N¹⁰,N¹⁴-tetra-p-coumaroylspermine) | Source |
| Molecular Formula | C₄₆H₅₀N₄O₈ | [3] |
| Molecular Weight | 786.9 g/mol | [3] |
| Exact Mass | 786.363 g/mol | [3] |
| Isomerism | Can exist as various cis/trans isomers due to the double bonds in the coumaroyl moieties. | [4] |
| Solubility | Generally soluble in organic solvents like methanol, DMSO, and chloroform mixtures. Sparingly soluble in water. | [5][6] |
| Appearance | Typically isolated as a white or off-white solid/powder. | General observation |
Biosynthesis: A Tale of Two Pathways
The biosynthesis of tetracoumaroyl spermine is a sophisticated process that leverages two primary metabolic pathways: the phenylpropanoid pathway and the polyamine pathway. The key event is the final series of conjugation steps catalyzed by specialized enzymes.
-
Phenylpropanoid Pathway : This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination by Phenylalanine Ammonia Lyase (PAL) and hydroxylation by Cinnamic acid 4-hydroxylase (C4H), produces p-coumaric acid.[7] For this acid to become reactive for conjugation, it must be activated. This is achieved by 4-coumarate:CoA ligase (4CL), which attaches a Coenzyme A (CoA) molecule, forming the high-energy thioester p-Coumaroyl-CoA .[8] This molecule is a critical branching point, feeding into the synthesis of flavonoids, lignin, and, pertinently, phenolamides.[1]
-
Polyamine Pathway & Conjugation : Spermine is synthesized from putrescine and spermidine. The conjugation of p-Coumaroyl-CoA to the spermine backbone is not a random event but a highly orchestrated process. In chicory (Cichorium intybus), this has been shown to be the consecutive action of two different acyltransferases from the BAHD family: CiSHT2 and CiSHT1.[1]
-
CiSHT2 initiates the process, catalyzing the first two N-acylation steps, adding p-coumaroyl groups to the spermine molecule.
-
CiSHT1 then takes over, completing the substitution to yield the final tetracoumaroyl spermine.[1]
-
This sequential action is a beautiful example of enzymatic specialization, ensuring the efficient and complete synthesis of this complex defensive compound.
Caption: Biosynthetic Pathway of Tetracoumaroyl Spermine in Plants.
Biological Activities and Mechanisms of Action
Foundational Role in Plant Biology
In plants, p-coumaroylspermine and related phenolamides are key players in defense. They accumulate in response to various stresses, including wounding from herbivorous insects and infection by pathogens.[8] Their proposed mechanism of action in plants is twofold:
-
Structural Defense : They can be cross-linked into the plant cell wall, creating a tougher, more indigestible barrier that deters insect feeding.[8][9]
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Chemical Defense : They exhibit direct antifungal and antimicrobial properties, helping to thwart infections.[10] Their presence in pollen is thought to protect the plant's genetic material from environmental damage and microbial attack.[1]
Pharmacological Potential in Human Health
The complex structure of tetracoumaroyl spermine allows it to interact with specific protein targets in mammalian cells, leading to promising pharmacological activities.
Neurokinin-1 (NK1) Receptor Antagonism
One of the most significant discoveries is the ability of tetracoumaroyl spermine isomers to act as potent antagonists of the neurokinin-1 (NK1) receptor.[3]
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The System : The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, stress, anxiety, and cell proliferation.[3][11]
-
The Mechanism : When Substance P binds to the NK1 receptor, it triggers a signaling cascade, including an increase in intracellular calcium (Ca²⁺) and activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling promotes cell survival and growth.[3]
-
The Antagonism : Tetracoumaroyl spermines competitively inhibit the binding of Substance P to the NK1 receptor. This blockade prevents the downstream signaling cascade, effectively suppressing the biological effects of Substance P.[3]
-
Therapeutic Implications :
-
Oncology : The Substance P/NK1 system is overexpressed in many tumors, including breast cancer, where it acts as a mitogen, driving proliferation and preventing apoptosis (programmed cell death). By blocking this system, tetracoumaroyl spermines have been shown to suppress the proliferation of HER2-positive breast cancer cells in vitro.[3]
-
Neuropsychiatry : Given Substance P's role in stress and mood, NK1 antagonists are investigated for antidepressant and anxiolytic properties.[3]
-
Caption: Mechanism of NK1 Receptor Antagonism by Tetracoumaroyl Spermine.
Methodologies for Research and Development
Studying complex natural products like p-coumaroylspermine requires robust and validated methodologies. The causality behind protocol choices is critical for reproducibility and success.
Extraction and Purification Workflow
The primary challenge in isolating p-coumaroylspermine is separating the various cis/trans isomers from a complex plant matrix. High-Speed Counter-Current Chromatography (HSCCC) is the method of choice for this task.
-
Why HSCCC? : Unlike solid-phase chromatography (like standard HPLC), HSCCC is a liquid-liquid partitioning technique. It avoids irreversible adsorption of the sample onto a solid support, leading to higher recovery rates. Its major advantage here is its superior resolving power for compounds with very similar polarities, such as geometric isomers, which often co-elute in conventional HPLC.[3][4]
Step-by-Step Protocol: Isomer-Resolved Purification from Chamomile
-
Material Preparation : Obtain dried chamomile (Matricaria chamomilla) flowers, a known source of these compounds.[6] Grind the material to a fine powder to maximize surface area for extraction.
-
Solvent Extraction :
-
Perform a Soxhlet extraction or maceration with methanol or an 80% aqueous methanol solution. Methanol is chosen for its ability to efficiently solubilize a broad range of mid-polarity compounds like phenolamides.
-
Evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.
-
-
HSCCC Solvent System Selection :
-
The choice of the two-phase solvent system is the most critical step. A common and effective system for coumaroyl polyamines is chloroform-methanol-water (1:1:1, v/v/v) .[3][4]
-
Prepare the system by mixing the solvents in a separatory funnel, allowing the layers to separate, and degassing both the upper (aqueous) and lower (organic) phases.
-
-
HSCCC Operation :
-
Fill the CCC coil with the stationary phase (typically the lower organic phase).
-
Begin rotation of the coil to the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (upper aqueous phase) through the system until hydrodynamic equilibrium is reached (i.e., when mobile phase begins to elute without carrying out the stationary phase).
-
Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the system.
-
-
Fraction Collection & Analysis :
-
Collect fractions over time using a fraction collector.
-
Analyze each fraction by analytical HPLC or LC-MS to identify which fractions contain the target isomers.
-
Pool the pure fractions corresponding to each isomer and evaporate the solvent to obtain the purified compounds.
-
Caption: Workflow for the Extraction and Purification of p-Coumaroylspermine Isomers.
Structural Characterization
Unambiguous identification requires a combination of mass spectrometry and NMR spectroscopy.
| Technique | Purpose & Rationale |
| LC-ESI-MS/MS | Primary Identification & Molecular Weight : Electrospray Ionization Mass Spectrometry (ESI-MS) provides highly accurate mass data, confirming the molecular formula (e.g., m/z [M-H]⁻ at 785.43 for tetracoumaroylspermine).[3] Tandem MS (MS/MS) fragments the molecule, and the resulting fragmentation pattern provides structural clues about the connectivity of the coumaroyl groups and the spermine backbone. |
| ¹H NMR | Isomer Geometry & Proton Environment : Proton Nuclear Magnetic Resonance (¹H NMR) is essential for determining the cis/trans (Z/E) geometry of the double bonds. The coupling constants (J-values) between the olefinic protons are diagnostic: trans isomers typically show a larger J-value (~15-16 Hz) while cis isomers show a smaller one (~12-13 Hz). It also confirms the presence and connectivity of all protons in the molecule.[3][4] |
| ¹³C NMR | Carbon Skeleton Confirmation : Carbon-13 NMR provides information on the chemical environment of each carbon atom, confirming the overall carbon framework of the molecule and complementing the ¹H NMR data for a complete structural assignment.[3][4] |
Bioactivity Screening Protocol: NK1 Receptor Antagonism Assay
A functional cell-based assay is required to validate the antagonistic activity at the NK1 receptor. A calcium flux assay is a standard and reliable method.
-
Why a Calcium Flux Assay? : As NK1 is a G-protein coupled receptor (GPCR), its activation by Substance P leads to a rapid and measurable increase in intracellular calcium concentration. An antagonist will block this increase. This provides a direct functional readout of receptor inhibition.
Step-by-Step Protocol
-
Cell Culture : Use a cell line engineered to stably express the human NK1 receptor (e.g., U2OS or CHO cells). Culture the cells to ~80-90% confluency under standard conditions.
-
Cell Plating : Seed the cells into a black-walled, clear-bottom 96-well plate. The black walls minimize well-to-well light scatter, improving signal quality. Allow cells to adhere overnight.
-
Dye Loading :
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The "AM" ester allows the dye to cross the cell membrane.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate for 30-60 minutes at 37°C. During this time, intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.
-
-
Compound Incubation :
-
Wash the cells gently with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove excess extracellular dye.
-
Add the test compounds (purified p-coumaroylspermine isomers) at various concentrations to the wells. Include a known NK1 antagonist (e.g., Aprepitant) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubate for 10-20 minutes to allow the compounds to interact with the receptor.
-
-
Signal Measurement :
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths for the dye (e.g., ~490 nm / ~520 nm for Fluo-4).
-
Begin recording a baseline fluorescence reading for several seconds.
-
Inject a pre-determined concentration of the agonist, Substance P, into all wells.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis : The fluorescence signal will increase sharply in control wells upon Substance P addition. In wells pre-treated with an effective antagonist, this increase will be blunted or absent. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the Substance P-induced response).
Future Directions and Conclusion
p-Coumaroylspermine and its derivatives stand at the intersection of plant biology and human pharmacology. While their roles in plant defense are becoming clearer, their potential as therapeutic leads is just beginning to be explored. The demonstrated antagonism of the NK1 receptor provides a strong rationale for further investigation in oncology and neuropsychiatry.
Future research should focus on:
-
Structure-Activity Relationships (SAR) : Systematically synthesizing or isolating different isomers and substitution patterns to determine which structural features are critical for NK1 antagonism and other bioactivities.
-
Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these large molecules to assess their drug-likeness.
-
Target Deconvolution : Exploring other potential protein targets beyond the NK1 receptor to uncover new mechanisms of action.
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Matera, C., De Leo, M., & Braca, A. (2023). p-Coumaroyl Amides from the Plant Kingdom: A Comprehensive Review of Natural Sources, Biosynthesis, and Biological Activities. PubMed Central. Retrieved from [Link]
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Park, S. B., et al. (2017). Tetra-cis/trans-Coumaroyl Polyamines as NK1 Receptor Antagonists from Matricaria chamomilla. ResearchGate. Retrieved from [Link]
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Delporte, M., et al. (2021). Consecutive action of two BAHD acyltransferases promotes tetracoumaroyl spermine accumulation in chicory. PubMed Central. Retrieved from [Link]
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